molecular formula C17H17FN2O2 B12616400 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one CAS No. 918146-53-9

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one

Cat. No.: B12616400
CAS No.: 918146-53-9
M. Wt: 300.33 g/mol
InChI Key: ULMCZCKYQQRUMG-UHFFFAOYSA-N
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Description

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further connected to an oxazolidinone moiety through a propyl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one is unique due to its combination of a fluorophenyl group, a pyridine ring, and an oxazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

918146-53-9

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

3-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H17FN2O2/c18-15-6-4-14(5-7-15)16-8-3-13(12-19-16)2-1-9-20-10-11-22-17(20)21/h3-8,12H,1-2,9-11H2

InChI Key

ULMCZCKYQQRUMG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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